molecular formula C26H31NO4 B4263239 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one

6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4263239
M. Wt: 421.5 g/mol
InChI Key: MBAKKNOMRCTNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone is a synthetic organic compound belonging to the acridinone family. Acridinones are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This particular compound is characterized by its unique structural features, which include methoxy groups, a propoxyphenyl group, and a tetrahydroacridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multiple steps:

    Formation of the Acridinone Core: The acridinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction. This involves reacting the acridinone intermediate with 4-propoxyphenyl bromide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acridinone core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products may include 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one-6-aldehyde or corresponding carboxylic acids.

    Reduction: The major product would be the reduced form of the acridinone, such as 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinol.

    Substitution: Products depend on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

6,7-Dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or signal transduction.

    Pathways Involved: It may modulate pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to inhibition of cancer cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with a simpler structure, known for its antibacterial and antimalarial properties.

    Acridone: Another related compound with a similar core structure, studied for its anticancer and antiviral activities.

    9-Phenylacridine: A derivative with a phenyl group, known for its photophysical properties and potential use in organic electronics.

Uniqueness

6,7-Dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and propoxyphenyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-6-11-31-17-9-7-16(8-10-17)24-18-12-22(29-4)23(30-5)13-19(18)27-20-14-26(2,3)15-21(28)25(20)24/h7-10,12-13,24,27H,6,11,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAKKNOMRCTNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CC(C4)(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
6,7-dimethoxy-3,3-dimethyl-9-(4-propoxyphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.